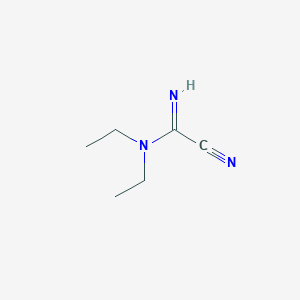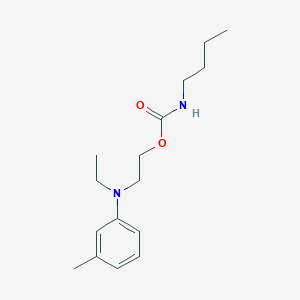![molecular formula C18H20ClN3O2 B8043171 1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one](/img/structure/B8043171.png)
1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as 1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one is a chemical entity with unique properties and applications. This compound is of interest in various fields due to its specific chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their ability to undergo specific chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical changes occur. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, leading to reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: this compound is used in the production of materials and chemicals with specific properties, making it valuable in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-8-6-14(7-9-15)17(24)18(21-12-10-20-13-21)22-11-4-2-1-3-5-16(22)23/h6-10,12-13,18H,1-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUGSZPDUMUYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)C(C(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(C(=O)CC1)C(C(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one](/img/structure/B8043093.png)




![2-[4-[4-(2-Cyanopropan-2-ylamino)phenoxy]anilino]-2-methylpropanenitrile](/img/structure/B8043124.png)
![[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate](/img/structure/B8043127.png)



![3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid](/img/structure/B8043157.png)



